disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial and scientific applications. The compound is characterized by its two naphthalene rings connected via an azo linkage, with multiple functional groups including amino, hydroxy, and sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 5-amino-7-sulfonatonaphthalene-2-ol, which is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under controlled pH conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The product is then purified through filtration and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo linkage can yield amine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is extensively used in scientific research, particularly in:
Chemistry: As a pH indicator and in titration processes.
Biology: As a staining agent in histological studies to differentiate cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure .
Comparison with Similar Compounds
Similar Compounds
Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate: Another azo dye with similar staining properties.
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Known for its use in dyeing and staining applications
Uniqueness
Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific functional groups and the stability of its azo linkage, which provides distinct color properties and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C20H13N3Na2O8S2 |
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Molecular Weight |
533.4 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O8S2.2Na/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28;;/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
ISVGEQZXHOLKRA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)[O-])N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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